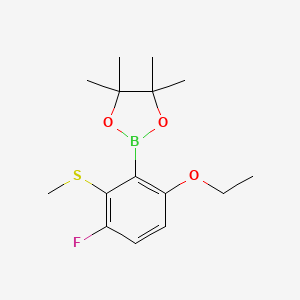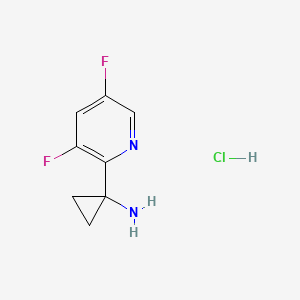
(3-Bromo-2-butoxy-6-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-butoxy-6-fluorophenyl)methanol: is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a bromine atom at the third position, a butoxy group at the second position, and a fluorine atom at the sixth position on the phenyl ring, with a methanol group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-butoxy-6-fluorophenyl)methanol can be achieved through several synthetic routes. One common method involves the bromination of 2-butoxy-6-fluorophenol followed by the introduction of a methanol group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-2-butoxy-6-fluorophenyl)methanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the methanol group to a methyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.
Major Products
Substitution Reactions: Products include substituted phenylmethanols with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methanol group.
Reduction Reactions: Products include dehalogenated phenylmethanols or methyl-substituted phenylmethanols.
Applications De Recherche Scientifique
(3-Bromo-2-butoxy-6-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties such as fluorescence or conductivity.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of (3-Bromo-2-butoxy-6-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine, butoxy, and fluorine groups can influence the compound’s binding affinity and selectivity towards these targets. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Bromo-2-methoxy-6-fluorophenyl)methanol: Similar structure with a methoxy group instead of a butoxy group.
(3-Bromo-2-ethoxy-6-fluorophenyl)methanol: Similar structure with an ethoxy group instead of a butoxy group.
(3-Bromo-2-propoxy-6-fluorophenyl)methanol: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
(3-Bromo-2-butoxy-6-fluorophenyl)methanol is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and interaction with molecular targets. The combination of bromine, fluorine, and butoxy groups provides a distinct chemical profile that can be leveraged for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H14BrFO2 |
|---|---|
Poids moléculaire |
277.13 g/mol |
Nom IUPAC |
(3-bromo-2-butoxy-6-fluorophenyl)methanol |
InChI |
InChI=1S/C11H14BrFO2/c1-2-3-6-15-11-8(7-14)10(13)5-4-9(11)12/h4-5,14H,2-3,6-7H2,1H3 |
Clé InChI |
FGZCLMGSRJZWJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=CC(=C1CO)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



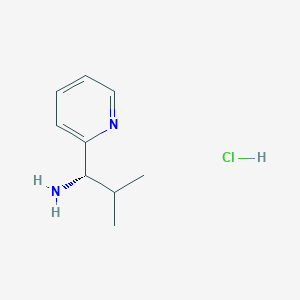


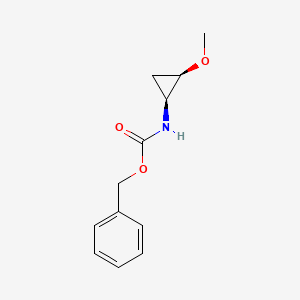

![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
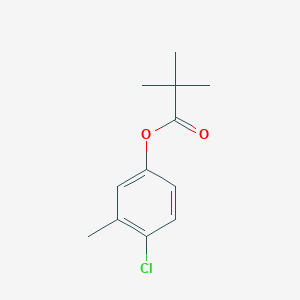


![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)

